Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol: is an organic compound with the molecular formula C15H32O2Si and a molecular weight of 272.5 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with a tert-butyldimethylsilyl group and a propyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine. The reaction conditions include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is usually performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups. This is typically achieved using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, CrO3, anhydrous conditions, room temperature.
Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperature.
Substitution: TBAF, anhydrous conditions, room temperature.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol is widely used as a protecting group for hydroxyl functionalities in organic synthesis. It helps in the selective modification of molecules without affecting other reactive sites.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and natural products. It aids in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol is employed in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol involves its role as a protecting group. The tert-butyldimethylsilyl group shields the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites. The compound interacts with molecular targets through covalent bonding, and its removal is facilitated by specific reagents like TBAF.
Comparison with Similar Compounds
- Cis-2-(3-((trimethylsilyl)oxy)propyl)cyclohexanol
- Cis-2-(3-((triisopropylsilyl)oxy)propyl)cyclohexanol
- Cis-2-(3-((tert-butyldiphenylsilyl)oxy)propyl)cyclohexanol
Comparison:
- Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol is unique due to its tert-butyldimethylsilyl group, which provides steric hindrance and stability. This makes it more resistant to hydrolysis compared to trimethylsilyl and triisopropylsilyl derivatives.
- The tert-butyldimethylsilyl group also offers better protection in acidic and basic conditions, making it suitable for a wider range of synthetic applications.
- Compared to tert-butyldiphenylsilyl derivatives, it is less bulky, allowing for easier handling and purification.
Properties
CAS No. |
183435-74-7 |
---|---|
Molecular Formula |
C15H32O2Si |
Molecular Weight |
272.50 g/mol |
IUPAC Name |
(1R,2R)-2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-12-8-10-13-9-6-7-11-14(13)16/h13-14,16H,6-12H2,1-5H3/t13-,14-/m1/s1 |
InChI Key |
LOYKDGBOSBZIHF-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]1CCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.